1-(Oxetan-3-yl)prop-2-en-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
1-(oxetan-3-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C6H11NO/c1-2-6(7)5-3-8-4-5/h2,5-6H,1,3-4,7H2 |
InChI Key |
JGVFLFVOIHNYKM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1COC1)N |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 1 Oxetan 3 Yl Prop 2 En 1 Amine
Reactivity Profile of the Oxetane (B1205548) Ring
The four-membered oxetane ring is characterized by significant ring strain, which is the primary driving force for its reactivity. This strain, arising from bond angle distortion, renders the ring susceptible to opening by various reagents. The reactivity of the oxetane ring lies between that of the highly reactive oxiranes (epoxides) and the more stable tetrahydrofurans. chemrxiv.org
Nucleophilic Ring-Opening Reactions (Strain-Release Activation)
The most common reaction of oxetanes involves nucleophilic attack, leading to ring opening and the formation of functionalized propane (B168953) derivatives. This process is driven by the release of ring strain. Strong nucleophiles typically attack the less sterically hindered carbon atom adjacent to the oxygen in an SN2 fashion. magtech.com.cn In the case of 1-(oxetan-3-yl)prop-2-en-1-amine, the two methylene (B1212753) carbons of the oxetane ring are the sites for nucleophilic attack.
The regioselectivity of the ring-opening is influenced by both steric and electronic factors. magtech.com.cn A variety of nucleophiles, including carbon, nitrogen, oxygen, and hydride nucleophiles, can participate in these reactions. magtech.com.cn
Table 1: Examples of Nucleophilic Ring-Opening Reactions of Oxetanes
| Nucleophile | Product Type |
| Grignard Reagents (R-MgX) | Alcohols |
| Organolithium Reagents (R-Li) | Alcohols |
| Amines (R-NH2) | Amino alcohols |
| Azides (N3-) | Azido (B1232118) alcohols |
| Thiols (R-SH) | Thioethers with a hydroxyl group |
Acid-Catalyzed Ring Opening Processes
The ring-opening of oxetanes can be facilitated by the presence of acids. magtech.com.cn Both Brønsted and Lewis acids can activate the oxetane ring by protonating or coordinating to the oxygen atom, making it a better leaving group. researchgate.netmasterorganicchemistry.com This activation allows even weak nucleophiles to open the ring. magtech.com.cn Under acidic conditions, the regioselectivity can change, with the nucleophile often attacking the more substituted carbon atom due to the development of a partial positive charge on that carbon in the transition state. magtech.com.cn However, acidic conditions can also lead to undesired byproducts, limiting their application in some cases. chemrxiv.org The stability of the oxetane ring towards acid-catalyzed opening is dependent on its substitution pattern, with 3,3-disubstituted oxetanes being the most stable due to steric hindrance. nih.gov
Cascade Reactions Involving Oxetane Ring Opening (e.g., with Azide-Alkyne Cycloaddition)
The ring-opening of oxetanes can be incorporated into cascade reaction sequences, allowing for the rapid construction of complex molecular architectures. For instance, a nucleophilic ring-opening with an azide (B81097) nucleophile would yield an azido alcohol. The resulting azide functionality can then participate in a subsequent copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry) to form a triazole-containing molecule. This strategy provides an efficient route to highly functionalized structures from simple starting materials.
Reactivity towards Organometallic Reagents
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that readily react with oxetanes. libretexts.orgmsu.edu The reaction involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on one of the oxetane's ring carbons, leading to the formation of a new carbon-carbon bond and, after workup, a primary alcohol. libretexts.org The choice of organometallic reagent can influence the outcome of the reaction. For example, less reactive organometallic reagents like lithium dialkylcuprates may exhibit different reactivity profiles compared to Grignard reagents. youtube.com The reaction of organometallic reagents with α,β-unsaturated systems, which bear some resemblance to the allylic amine moiety, can proceed via either 1,2- or 1,4-addition, depending on the nature of the nucleophile and the reaction conditions. libretexts.org
Reactivity Profile of the Allylic Amine Functionality
Nucleophilic Characteristics of the Amine Nitrogen
The nitrogen atom of the primary amine group is nucleophilic due to the presence of its lone pair of electrons. This allows it to react with a wide range of electrophiles. For example, it can undergo acylation with acid chlorides or anhydrides, alkylation with alkyl halides, and participate in reductive amination reactions with aldehydes and ketones. The nucleophilicity of the amine can be influenced by the steric environment and the electronic nature of the rest of the molecule.
Electrophilic Additions to the Alkene Moiety
The alkene moiety in this compound is susceptible to electrophilic addition reactions, a fundamental transformation for carbon-carbon double bonds. The presence of the adjacent chiral center and the oxetane ring can influence the stereochemical outcome of these additions. A key example of this reactivity is the bromination of the double bond.
The reaction of allylic amines with bromine (Br₂) typically leads to the formation of a vicinal dibromide. However, the reaction conditions are crucial. In the case of this compound, the reaction with Br₂ could proceed through a bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion would result in the anti-addition product. The regioselectivity of the attack is influenced by both electronic and steric factors imposed by the oxetanyl group.
For instance, the bromination of a polycyclic oxetane using a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (Ph₃P) has been shown to proceed under mild conditions. nih.gov This reagent system is analogous to the Appel and Corey-Fuchs reactions. nih.gov Applying this to this compound would likely yield the corresponding dibromo adduct. It is important to note that in strained systems, skeletal rearrangements can accompany such brominations. nih.gov Furthermore, bromine-induced oxidative cyclization is a known reaction for unsaturated hydroxamic acid derivatives, highlighting the reactivity of double bonds towards bromine in the presence of proximal functional groups. acs.org
The following table outlines the expected products from the electrophilic addition of bromine to the alkene moiety under different conditions.
| Reagent | Expected Major Product | Reaction Type |
| Br₂ in CCl₄ | 1-(1,2-Dibromo-propyl)oxetan-3-amine | Halogenation |
| CBr₄ / PPh₃ | 1-(1,2-Dibromo-propyl)oxetan-3-amine | Appel-type Bromination |
| NBS, H₂O | 1-(1-Bromo-2-hydroxy-propyl)oxetan-3-amine | Halohydrin Formation |
Radical Reactions Involving the Allylic System
The allylic system of this compound contains reactive C-H bonds at the position adjacent to the double bond (the allylic position). These bonds are weaker than typical sp³ C-H bonds because the resulting radical is stabilized by resonance. This makes the compound susceptible to radical-mediated reactions, such as allylic bromination.
Allylic bromination is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light. masterorganicchemistry.com This method maintains a low concentration of Br₂, which favors radical substitution over electrophilic addition to the alkene. masterorganicchemistry.com The reaction proceeds via a three-step radical chain mechanism: initiation, propagation, and termination. curlyarrows.com
Initiation: The radical initiator generates a bromine radical from NBS.
Propagation: The bromine radical abstracts a hydrogen atom from the allylic position of this compound, forming a resonance-stabilized allylic radical and HBr. This allylic radical then reacts with Br₂ (generated in situ from the reaction of HBr with NBS) to form the allylic bromide product and a new bromine radical. masterorganicchemistry.com
Termination: The reaction is terminated when radicals combine with each other. curlyarrows.comaklectures.com
The presence of radical inhibitors, such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT), can halt the propagation step by forming stable, non-reactive radicals, thereby suppressing the reaction. curlyarrows.comnih.gov
This table summarizes the key aspects of radical reactions involving the allylic system.
| Reaction Type | Reagent | Key Intermediate | Potential Side Reactions |
| Allylic Bromination | NBS, Radical Initiator | Resonance-stabilized allylic radical | Electrophilic addition of Br₂ |
| Radical Addition | Radical Initiator (e.g., CF₃ radical source) | Allylic radical intermediate | Dimerization, Polymerization |
Metathesis Reactions (e.g., Ring-Closing Metathesis for Cyclization)
Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. Ring-closing metathesis (RCM) is particularly useful for synthesizing cyclic compounds. organic-chemistry.org For a molecule like this compound to undergo RCM, it must first be converted into a diene. For example, N-allylation of the primary amine would furnish the corresponding diallylamine (B93489) derivative, a suitable substrate for RCM.
The RCM of such an N,N-diallyl-1-(oxetan-3-yl)amine derivative would be catalyzed by ruthenium-based catalysts, such as Grubbs' first, second, or third generation catalysts, or Hoveyda-Grubbs catalysts. chemrxiv.orgharvard.edubeilstein-journals.org The reaction involves the formation of a metallacyclobutane intermediate and proceeds with the extrusion of a small olefin, typically ethene, which drives the reaction to completion. organic-chemistry.orgpsu.edu The stability of the oxetane ring to the reaction conditions is a critical consideration, and studies have shown that the oxetane motif is generally well-tolerated in metathesis reactions. chemrxiv.orgacs.org
The choice of catalyst is important. Second-generation Grubbs catalysts are known for their high activity and tolerance to various functional groups. harvard.edu However, free amines can coordinate to the ruthenium center and lead to catalyst deactivation. harvard.eduresearchgate.net Therefore, protection of the amine or the use of amine-tolerant catalyst systems may be necessary for efficient cyclization.
The following table compares different Grubbs catalysts for their potential use in the RCM of an N-allylated derivative of this compound.
| Catalyst | Generation | Key Features | Considerations for Allylic Amines |
| Grubbs' Catalyst | First | Good activity for terminal olefins | Sensitive to air, moisture, and functional groups like free amines. harvard.edu |
| Grubbs' Catalyst | Second | Higher activity, greater functional group tolerance. harvard.edubeilstein-journals.org | Less sensitive than Gen I, but can still be inhibited or decomposed by amines. researchgate.net |
| Hoveyda-Grubbs Catalyst | Second | More stable, allows for easier removal of Ru byproducts. umicore.comnih.gov | Generally robust, but reactivity can be substrate-dependent. |
Chemoselectivity and Regioselectivity in Reactions of this compound
The presence of multiple reactive sites—the primary amine, the alkene, and the allylic C-H bonds—in this compound makes chemoselectivity a central issue in its chemical transformations. The outcome of a reaction depends heavily on the reagents and conditions employed.
N-Functionalization vs. Alkene Reaction: The primary amine is a potent nucleophile and a base. In reactions with electrophiles, competition between N-functionalization (e.g., acylation, alkylation) and addition to the alkene is expected. Generally, hard electrophiles will preferentially react at the nitrogen atom. In contrast, reactions that specifically target alkenes, such as certain catalytic hydrogenations or metathesis, can proceed without affecting the amine, provided the catalyst is tolerant. For instance, in palladium-catalyzed allylic alkylations, the amine can act as a nucleophile. mdpi.com
Regioselectivity: In reactions involving the alkene, such as hydroformylation or electrophilic additions, regioselectivity becomes important.
Hydroformylation: The addition of H and CHO across the double bond can lead to either a branched or a linear aldehyde. The regioselectivity is highly dependent on the catalyst and ligands used. nih.gov
Electrophilic Addition: In additions like hydrohalogenation, Markovnikov's rule predicts the addition of the proton to the less substituted carbon of the double bond. However, the electronic influence of the oxetane and amino groups could alter this outcome.
Allylic Functionalization: Radical allylic halogenation will occur selectively at the C-H bond adjacent to the double bond due to the stability of the resulting allylic radical. masterorganicchemistry.com
The oxetane ring is generally stable but can be opened under strongly acidic conditions, adding another layer to the chemoselectivity considerations. chemrxiv.org
This table illustrates potential chemoselective and regioselective outcomes for reactions of this compound.
| Reaction Type | Reagent/Catalyst | Site of Reactivity | Regiochemical Outcome |
| Acylation | Acetyl Chloride | Amine | N-acylation |
| Allylic Bromination | NBS, light | Allylic C-H | Forms 1-(1-bromoallyl)oxetan-3-amine |
| Hydroformylation | Rh/phosphine (B1218219) catalyst | Alkene | Branched or linear aldehyde, depending on ligands. nih.gov |
| Pd-catalyzed Alkylation | Pd(0), pronucleophile | Alkene (via π-allyl complex) | Typically at the less substituted terminus of the allyl system. mdpi.com |
Catalytic Modulations of this compound Reactivity
The reactivity of this compound can be significantly controlled and enhanced through the use of various catalytic systems, including Lewis acids and transition metals.
Lewis Acid Catalysis: Lewis acids can activate the molecule towards nucleophilic attack. For example, coordination of a Lewis acid to the oxygen atom of the oxetane ring could facilitate ring-opening reactions. Alternatively, coordination to the nitrogen atom could decrease its nucleophilicity, thereby favoring reactions at the alkene moiety.
Transition Metal Catalysis: Transition metal catalysts are pivotal for a wide range of transformations involving allylic amines.
Palladium Catalysis: Palladium catalysts are widely used for allylic substitution reactions (Tsuji-Trost reaction). nih.gov In the presence of a Pd(0) catalyst, this compound could be used as a nucleophile to attack a π-allyl palladium complex. Conversely, the allylic system of the molecule itself can be activated by Pd(0) to form a π-allyl intermediate, which can then be attacked by other nucleophiles. mdpi.comacs.org The regioselectivity of the nucleophilic attack is often controlled by the ligands on the palladium center. acs.org
Rhodium Catalysis: Rhodium complexes are excellent catalysts for hydroformylation. By choosing the appropriate phosphine ligands, one can direct the regioselectivity of the hydroformylation of the alkene in this compound to favor either the branched or the linear aldehyde product. nih.govresearchgate.netnih.gov Asymmetric hydroformylation using chiral ligands could also introduce a new stereocenter with high enantioselectivity. researchgate.netnih.gov
Ruthenium Catalysis: As discussed in section 3.2.4, ruthenium catalysts like the Grubbs and Hoveyda-Grubbs catalysts are essential for olefin metathesis. harvard.edunih.gov The choice of catalyst and the potential need for amine protection are key considerations for achieving high efficiency in RCM reactions. researchgate.net
Copper Catalysis: Copper-catalyzed reactions, often in conjunction with photoredox catalysis, can enable allylic C-H amination through a radical-polar crossover mechanism. nih.gov This provides an alternative pathway to functionalize the allylic position.
The table below provides examples of how different transition metal catalysts can modulate the reactivity of this compound or its derivatives.
| Catalyst System | Reaction Type | Role of Catalyst | Potential Product |
| Pd(PPh₃)₄ | Allylic Substitution | Forms π-allyl complex | Functionalization at the allylic position. nih.gov |
| Rh(CO)₂(acac) / Ligand | Hydroformylation | Activates H₂ and CO, controls regioselectivity | Branched or linear aldehyde. nih.govrsc.org |
| Grubbs II Catalyst | Ring-Closing Metathesis (on N-allyl derivative) | Catalyzes C=C bond formation | Cyclic amine (pyrrolidine derivative). harvard.edu |
| Cu(II) / Photocatalyst | Allylic C-H Amination | Mediates radical-polar crossover | Functionalization at the allylic position. nih.gov |
Derivatization and Functionalization Strategies for 1 Oxetan 3 Yl Prop 2 En 1 Amine
Transformations of the Primary Amine Group.
The primary amine group in 1-(oxetan-3-yl)prop-2-en-1-amine serves as a key handle for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Amidation and Sulfonamidation Reactions.
The reaction of this compound with carboxylic acid derivatives, such as acyl chlorides or anhydrides, provides a straightforward route to the corresponding amides. These reactions typically proceed under standard acylation conditions, often in the presence of a base to neutralize the hydrogen halide byproduct. The resulting N-(1-(oxetan-3-yl)prop-2-en-1-yl)amides are valuable intermediates, as the amide bond is a common feature in biologically active molecules.
Similarly, sulfonamides can be readily prepared by reacting the primary amine with sulfonyl chlorides in the presence of a suitable base. This transformation is significant as the sulfonamide functional group is a well-established pharmacophore found in numerous therapeutic agents. The synthesis of heteroaryl sulfonamides, which are important in medicinal and agrochemical industries, can be achieved through the coupling of heteroaryl thiols and primary amines under mild oxidative conditions, offering an alternative to the use of unstable heteroaryl sulfonyl chlorides researchgate.net.
| Reagent Class | General Reaction | Product Class |
| Acyl Halides/Anhydrides | R-CO-X + H₂N-R' | R-CO-NH-R' |
| Sulfonyl Chlorides | R-SO₂-Cl + H₂N-R' | R-SO₂-NH-R' |
Table 1: General Amidation and Sulfonamidation Reactions.
Alkylation and Acylation of the Amine.
N-alkylation of this compound can be achieved through reaction with alkyl halides. However, the direct alkylation of primary amines with alkyl halides can often lead to a mixture of mono- and poly-alkylated products due to the increased nucleophilicity of the resulting secondary amine sphinxsai.com. To achieve selective mono-alkylation, careful control of reaction conditions, such as the stoichiometry of the reactants and the use of specific bases and solvents, is crucial. For instance, the amination of alkyl halides can be performed in solvents like DMF or THF in the presence of a base such as sodium carbonate beilstein-journals.org.
Acylation of the amine with reagents like acyl chlorides or anhydrides offers a more controlled method for functionalization. The reaction between an acyl chloride and a primary amine is typically rapid and exothermic, leading to the formation of a stable amide bond nih.gov. Acylation can also be performed using anhydrides, which are generally less reactive than acyl chlorides but offer advantages in terms of handling and byproducts semanticscholar.orgyoutube.com.
| Reaction Type | Reagent | Product | Key Considerations |
| Alkylation | Alkyl Halide (R-X) | R-NH-R' | Potential for over-alkylation. |
| Acylation | Acyl Chloride (R-COCl) | R-CO-NH-R' | Generally high yielding and fast. |
| Acylation | Anhydride ((RCO)₂O) | R-CO-NH-R' | Milder conditions, different byproducts. |
Table 2: Alkylation and Acylation of this compound.
Formation of Imines and Enamines.
The primary amine of this compound can readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases ajgreenchem.comorientjchem.org. This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration nih.gov. The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removal of water nih.gov. Schiff bases are versatile intermediates in organic synthesis and can participate in various transformations.
While primary amines form imines, the formation of enamines typically involves the reaction of a secondary amine with a carbonyl compound. However, under certain conditions, tautomerization of an initially formed imine can lead to an enamine structure acs.org. The resulting enamines are nucleophilic at the α-carbon and can be utilized in carbon-carbon bond-forming reactions acsgcipr.org.
| Carbonyl Compound | Reaction Type | Product |
| Aldehyde (R-CHO) | Condensation | Imine (Schiff Base) |
| Ketone (R₂C=O) | Condensation | Imine (Schiff Base) |
Table 3: Imine Formation from this compound.
Chemical Modifications of the Alkene Moiety.
The prop-2-en-1-yl (allyl) group in this compound provides a second site for functionalization, allowing for modifications of the carbon-carbon double bond.
Hydrogenation and Halogenation Reactions.
The alkene double bond can be selectively reduced through catalytic hydrogenation. This reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas nih.gov. The hydrogenation converts the allyl group into a propyl group, leading to the formation of 1-(oxetan-3-yl)propan-1-amine. This transformation can be useful for removing the unsaturation and altering the physicochemical properties of the molecule.
Halogenation of the alkene can be achieved by the addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond. This reaction proceeds via a cyclic halonium ion intermediate and typically results in the anti-addition of the two halogen atoms. The resulting dihaloalkane can serve as a precursor for further synthetic manipulations.
Epoxidation and Dihydroxylation.
Epoxidation of the alkene moiety can be accomplished using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction, known as the Prilezhaev reaction, is a concerted process that results in the formation of an oxirane ring mdpi.com. The epoxidation of an allyl alcohol derivative has been reported to proceed with m-CPBA rsc.org. The resulting epoxide is a highly versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce new functional groups with defined stereochemistry jsynthchem.com.
Dihydroxylation of the alkene leads to the formation of a vicinal diol. This transformation can be achieved using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). Dihydroxylation with osmium tetroxide typically proceeds with syn-stereochemistry, meaning that both hydroxyl groups are added to the same face of the double bond.
| Reaction | Reagent | Functional Group Transformation |
| Hydrogenation | H₂, Pd/C | Alkene to Alkane |
| Halogenation | X₂ (e.g., Br₂) | Alkene to Dihaloalkane |
| Epoxidation | m-CPBA | Alkene to Epoxide |
| Dihydroxylation | OsO₄ | Alkene to Diol |
Table 4: Chemical Modifications of the Alkene Moiety.
Cycloaddition Reactions (e.g., [2+2], [3+2], [4+2])
The prop-2-en-1-amine fragment of the title compound is a prime site for cycloaddition reactions, offering a pathway to complex cyclic structures.
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions represent a viable strategy for the construction of four-membered rings. While direct examples with this compound are not prevalent in the literature, analogous reactions with similar allylic systems suggest potential pathways. For instance, a light-induced cross-selective [2+2] cycloaddition has been reported between 3-(arylmethylidene)oxetanes and electron-deficient alkenes. beilstein-journals.orgnih.gov By analogy, a similar reaction could potentially be envisioned for this compound with a suitable reaction partner, leading to the formation of a cyclobutane ring.
[3+2] Cycloaddition: 1,3-Dipolar cycloadditions are powerful methods for the synthesis of five-membered heterocycles. The alkene moiety of this compound can act as the dipolarophile in reactions with various 1,3-dipoles such as nitrile oxides, azides, and nitrones. A notable example in a related system is the tandem ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure)/[3+2] cycloaddition pathway observed in the reaction of 3-chloro-1,2,4-oxadiazoles with allylamine, which results in the formation of 3,3a,4,5-tetrahydroisoxazolo[3,4-d]pyrimidines. nih.gov This suggests that the allyl amine functionality in this compound could undergo similar transformations.
| [3+2] Cycloaddition Partner | Potential Product | Reaction Type |
| Nitrile Oxide | Isoxazoline-substituted oxetane (B1205548) | 1,3-Dipolar Cycloaddition |
| Azide (B81097) | Triazoline-substituted oxetane | 1,3-Dipolar Cycloaddition |
| Nitrone | Isoxazolidine-substituted oxetane | 1,3-Dipolar Cycloaddition |
[4+2] Cycloaddition: The Diels-Alder reaction, a cornerstone of [4+2] cycloadditions, could also be employed. While the unsubstituted alkene of the title compound is not a highly activated dienophile, the reaction could potentially proceed with electron-rich dienes under thermal or Lewis acid-catalyzed conditions. Functionalization of the amine, for instance, through acylation, could modulate the reactivity of the dienophile.
Site-Selective Functionalization of the Oxetane Ring (Maintaining Ring Integrity)
Functionalization of the oxetane ring while preserving the prop-2-en-1-amine moiety is a key challenge. The inherent strain of the four-membered ring makes it susceptible to ring-opening reactions. However, methods for the derivatization of 3-substituted oxetanes, often originating from oxetan-3-one, have been developed. beilstein-journals.org
One potential strategy involves the deprotonation of the C-H bond at the 3-position of the oxetane ring, followed by quenching with an electrophile. The presence of the adjacent amine group might influence the acidity of this proton. Alternatively, radical-based functionalization could offer a pathway for introducing substituents onto the oxetane ring.
The stability of the oxetane ring is a critical consideration. While generally stable, it can undergo ring-opening under strongly acidic or basic conditions, or in the presence of certain nucleophiles. Therefore, reaction conditions must be carefully selected to ensure the integrity of the oxetane moiety is maintained.
Multi-functionalization Cascades and Tandem Reactions
The dual functionality of this compound makes it an ideal candidate for multi-functionalization cascades and tandem reactions, where multiple bonds are formed in a single operation.
A plausible tandem reaction could be initiated at the allylamine moiety. For example, a hydroamination or an aziridination of the double bond could be followed by a subsequent functionalization of the oxetane ring.
Another approach could involve an initial reaction at the oxetane ring that unmasks a reactive group, which then participates in a subsequent transformation with the allyl amine. For instance, a selective ring-opening of the oxetane could generate a 1,3-diol, where one of the hydroxyl groups could then be used to direct a reaction on the nearby alkene.
A tandem amination/oxetane ring-opening has been reported for the synthesis of benzomorpholines, which showcases the potential for sequential reactions involving an amine and an oxetane ring within the same molecule. nih.gov While this particular example involves ring opening, it highlights the possibility of designing cascade reactions that leverage the reactivity of both functional groups in this compound.
| Tandem Reaction Type | Initiating Site | Potential Subsequent Reaction | Potential Product |
| Hydroamination/Functionalization | Allyl amine | Electrophilic addition to oxetane | Functionalized amino-alcohol |
| Cycloaddition/Ring Modification | Allyl amine | Site-selective C-H activation of oxetane | Bicyclic structure with modified oxetane |
| Ring Opening/Cyclization | Oxetane | Intramolecular reaction with allyl amine | Fused or spirocyclic heterocycle |
Strategic Applications of 1 Oxetan 3 Yl Prop 2 En 1 Amine As a Synthetic Building Block
Construction of Complex Organic Scaffolds.rsc.org
The dual functionality of 1-(Oxetan-3-yl)prop-2-en-1-amine makes it an exemplary starting material for building complex organic frameworks. The primary amine serves as a potent nucleophile or as a site for directing group attachment, while the prop-2-enyl (allyl) group can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This orthogonal reactivity allows for stepwise and controlled elaboration into more intricate structures. The oxetane (B1205548) ring itself, often considered a bioisostere for gem-dimethyl or carbonyl groups, imparts favorable physicochemical properties such as improved solubility and metabolic stability to the final constructs. rsc.orgmagtech.com.cn
Synthesis of Nitrogen-Containing Heterocycles.rsc.orgnih.gov
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and functional materials. openmedicinalchemistryjournal.com The amine functionality of This compound is a key feature for the synthesis of these important structures. It can act as the nitrogen-donating component in various cyclization strategies to form rings of different sizes, such as aziridines, pyrrolidines, and piperidines. beilstein-journals.org
Research has demonstrated the successful fusion of spirocyclic oxetanes onto heterocyclic systems. mdpi.com For instance, a spirocyclic oxetane amine was used to construct a complex, ring-fused benzimidazole (B57391) through an oxidative cyclization process. mdpi.com This strategy highlights a pathway where an amine attached to an oxetane can be a precursor to a fused heterocyclic system. The primary amine of This compound could similarly be acylated and then cyclized to form various heterocyclic cores. The allyl group provides a further point for diversification, either before or after heterocycle formation, through reactions like hydroformylation, epoxidation, or metathesis.
| Heterocycle Class | Key Reaction Type | Reactive Group Utilized | Potential Application |
|---|---|---|---|
| Pyrrolidines/Piperidines | Intramolecular Cyclization (e.g., aza-Michael addition) | Amine and Alkene | Medicinal Chemistry Scaffolds |
| Benzimidazoles | Condensation/Oxidative Cyclization | Amine | Bioactive Molecules mdpi.com |
| Aziridines | Intramolecular Substitution | Amine and activated Alkene | Chiral Building Blocks beilstein-journals.org |
| Isoindolines | Cycloaddition/Condensation | Amine and Alkene | Pharmaceutical Intermediates beilstein-journals.org |
Introduction into Polycyclic and Spirocyclic Systems.rsc.org
The introduction of spiro-fused oxetanes is a recognized strategy for increasing the three-dimensionality and novelty of molecular scaffolds, which is highly desirable in drug discovery. researchgate.net The 3-position of the oxetane ring is an ideal attachment point for creating spirocycles that radiate outwards from the central four-membered ring.
| Attribute | Description | Synthetic Advantage | Reference |
|---|---|---|---|
| Structural Rigidity | The four-membered ring has a defined, puckered conformation. | Provides a predictable and rigid scaffold, reducing conformational flexibility. | nih.gov |
| Three-Dimensionality | Acts as a non-planar, sp³-rich core. | Increases molecular complexity and allows exploration of new chemical space. | researchgate.net |
| Metabolic Stability | Often more stable than alternative groups like gem-dimethyl or carbonyls. | Improves the pharmacokinetic profile of the final molecule. | enamine.netmagtech.com.cn |
| Polarity/Solubility | The ether oxygen acts as a hydrogen bond acceptor. | Can enhance aqueous solubility compared to purely carbocyclic analogues. | acs.orgenamine.net |
Role in Polymer Chemistry and Advanced Materials Science.radtech.org
The structure of This compound contains two distinct functionalities that are amenable to polymerization, suggesting a potential dual role in materials science as both a monomer and a cross-linking agent.
Monomer in Controlled Polymerization Reactions.radtech.org
The presence of both an oxetane ring and an allyl group allows for two different polymerization strategies. Oxetane itself and its derivatives are known to undergo cationic ring-opening polymerization (CROP) to produce polyethers. wikipedia.orgwikipedia.orgresearchgate.net This process is driven by the relief of the significant ring strain (approximately 107 kJ/mol) in the four-membered ring. radtech.orgwikipedia.org Initiated by Lewis acids or other cationic species, this would lead to a polyether backbone with pendant prop-2-en-1-amine groups.
Alternatively, the allyl group can participate in radical polymerization, similar to other monoethylenically unsaturated monomers. google.com This would result in a polymer with a polyethylene-type backbone and pendant 1-(oxetan-3-yl)amine groups. The ability to choose between these two distinct polymerization mechanisms based on the initiator used could allow for the synthesis of polymers with vastly different properties and architectures from a single monomer.
| Polymerization Type | Reactive Group | Initiator Type | Resulting Polymer Backbone | Pendant Group |
|---|---|---|---|---|
| Cationic Ring-Opening Polymerization (CROP) | Oxetane Ring | Cationic (e.g., Lewis Acids) | Polyether | -CH(NH₂)CH=CH₂ |
| Radical Polymerization | Allyl Group (C=C) | Radical (e.g., AIBN) | Polyalkane (Polyethylene-like) | -CH₂-CH(NH₂)-Oxetane |
Cross-linking Agent for Polymeric Networks.
A cross-linking agent is a molecule that can form chemical bonds between polymer chains, creating a three-dimensional network. This compound is well-suited for this role. If a polymer is first created via the polymerization of the allyl groups, the resulting polymer chains would be decorated with pendant primary amine and oxetane functionalities. The primary amine groups could then be used to cross-link the chains by reacting with complementary electrophilic groups (e.g., epoxides, acyl chlorides, or isocyanates) on a second polymer or a bifunctional small molecule linker. This would form a robust, covalently cross-linked network. Furthermore, under certain conditions, the oxetane rings themselves could be opened by nucleophilic groups on adjacent polymer chains to form ether linkages, providing an additional mechanism for creating a cross-linked material.
Design of Ligands and Organocatalysts.
The structural features of This compound make it an intriguing scaffold for the design of novel ligands for metal catalysis and for the development of organocatalysts.
For ligand design, the molecule possesses two potential coordination sites: the nitrogen atom of the primary amine and the oxygen atom of the oxetane ring. Together, they could form a five-membered chelate ring when coordinated to a metal center, creating a bidentate ligand. The steric bulk and electronic properties of the ligand could be tuned by modifying the allyl group or by substituting the amine. The inherent chirality at the carbon atom bearing the amine group (if resolved into single enantiomers) could be transferred to a metal complex, making it a candidate for applications in asymmetric catalysis.
In the field of organocatalysis, the primary amine is a key functional group. It can participate in enamine or iminium ion catalysis, which are powerful strategies for asymmetric synthesis. The proximity of the oxetane ring could influence the stereochemical outcome of a catalyzed reaction through steric hindrance or non-covalent interactions. Research has shown that oxetane-containing molecules can be effective substrates in organocatalytic reactions, demonstrating the compatibility of the oxetane motif with common catalytic systems. acs.org The development of chiral organocatalysts from This compound represents a promising area for future investigation.
Probes for Reaction Mechanism Studies and Chemical Biology Tools (non-biological application focus)
The unique structural and electronic properties of this compound make it a valuable building block for the synthesis of specialized chemical probes. These probes can be instrumental in elucidating reaction mechanisms and serving as tools in chemical biology, with a focus on non-biological applications. The incorporation of the oxetane ring, a strained heterocyclic system, and the versatile prop-2-en-1-amine moiety allows for the design of probes with tailored functionalities.
The oxetane ring, in particular, has gained significant attention in medicinal chemistry and as a component of chemical probes due to its distinct characteristics. It is a small, polar, and three-dimensional motif that can act as an isostere for carbonyl groups. nih.govacs.org This bioisosteric replacement can be a powerful strategy in the design of probes aimed at understanding enzyme mechanisms. For instance, replacing a reactive carbonyl group with a more stable oxetane can allow for the trapping and structural characterization of enzyme-substrate complexes that would otherwise be transient. nih.govnih.gov
Furthermore, the stability of the oxetane ring is highly dependent on its substitution pattern. nih.gov In the case of this compound, the 3-substitution contributes to the stability of the ring, making it a robust component for probes used in various chemical environments. rsc.org The inherent strain in the four-membered ring can also be exploited in certain applications where controlled ring-opening is desired. acs.org
The prop-2-en-1-amine portion of the molecule offers a versatile handle for further functionalization. The primary amine can be readily modified through well-established chemical reactions to attach reporter groups, such as fluorophores or affinity tags. This allows for the detection and visualization of the probe and its interactions with target molecules. The allyl group provides a site for a different set of chemical transformations, including reactions at the double bond, which can be used to link the probe to other molecules or surfaces.
One notable application of oxetane-containing probes is in the study of polyketide synthases (PKSs). nih.govnih.gov These enzymes are involved in the biosynthesis of a wide range of natural products. The reactive poly-β-ketone substrates of PKSs make it challenging to study their binding and catalysis. By replacing a carbonyl group in a substrate mimic with an oxetane, researchers have been able to create inert probes that can bind to the enzyme's active site, facilitating structural studies and providing insights into the reaction mechanism. nih.govnih.gov This approach highlights the potential of using oxetane-containing building blocks like this compound to create similar probes for studying other enzyme systems or chemical reactions.
The table below summarizes the key features of this compound as a building block for chemical probes and the potential applications of such probes.
| Feature | Role in Chemical Probe Design | Potential Application |
| Oxetane Ring | - Carbonyl isostere- Stable, polar, 3D scaffold- Can influence basicity of proximal amines | - Probing enzyme-substrate interactions- Mechanistic studies of carbonyl-involved reactions- Modulating probe-target binding affinity |
| Prop-2-en-1-amine | - Primary amine for functionalization- Allyl group for further modification | - Attachment of reporter groups (fluorophores, biotin)- Linkage to solid supports or other molecules- Introduction of reactive handles for covalent labeling |
Computational and Theoretical Investigations of 1 Oxetan 3 Yl Prop 2 En 1 Amine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of a molecule. For 1-(oxetan-3-yl)prop-2-en-1-amine, these calculations can reveal the distribution of electrons and the nature of the chemical bonds, which in turn dictate its reactivity.
Analysis of Molecular Orbitals and Electron Density Distribution
The electronic character of this compound is dominated by the interplay between the electron-withdrawing nature of the oxetane (B1205548) oxygen and the electron-donating propensities of the amine and allyl groups. The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the nitrogen atom of the amine and the π-system of the allyl group, indicating that these are the most probable sites for electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) would likely be distributed across the C-N and C=C bonds, highlighting their susceptibility to nucleophilic attack.
The electron density distribution, calculable through methods like Density Functional Theory (DFT), would likely show a high electron density around the oxygen and nitrogen atoms due to their high electronegativity. This polarization influences the molecule's intermolecular interactions and its behavior in a solvent.
Bond Strength and Strain Energy within the Oxetane Ring
The oxetane ring is characterized by significant ring strain, estimated to be around 25.5 kcal/mol for the parent, unsubstituted oxetane. nih.gov This strain arises from the deviation of the bond angles from the ideal tetrahedral angle of 109.5°. nih.gov In substituted oxetanes, the bond lengths and angles can be further modulated by the electronic and steric nature of the substituents. For this compound, the C-C-C and C-O-C bond angles within the ring are expected to be compressed, leading to weaker C-C and C-O bonds compared to their acyclic counterparts. This inherent strain is a key driver of the ring-opening reactions that are characteristic of oxetanes. nih.gov
| Bond | Typical Angle (°) |
|---|---|
| C-O-C | ~92 |
| O-C-C | ~90 |
| C-C-C | ~85 |
Conformational Analysis and Stereochemical Preferences
The puckered nature of the oxetane ring allows for different conformations. For 3-substituted oxetanes, the substituent can adopt either an axial or an equatorial position, with the equatorial position generally being more stable to minimize steric interactions. In the case of this compound, the prop-2-en-1-amine substituent at the C3 position will have a preferred orientation.
Elucidation of Reaction Mechanisms via Transition State Calculations
Transition state calculations are a powerful tool for understanding the pathways of chemical reactions. For this compound, several reaction types can be envisaged, including reactions at the amine, the double bond, and the oxetane ring itself.
Kinetic and computational studies on the reactions of 3-amino-oxetanes suggest that some reactions proceed through the formation of a planar oxetane carbocation as a key intermediate. nih.govresearchgate.net This is particularly relevant for reactions involving the departure of a leaving group from the 3-position. Transition state calculations for such a process would model the energy barrier for the formation of this carbocation, providing insights into the reaction rate. Similarly, reactions involving the amine, such as acylation or alkylation, can be modeled to understand the transition state geometries and activation energies.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Computational models can predict the reactivity of different sites within the molecule. The analysis of molecular orbitals and electrostatic potential maps can identify the most nucleophilic and electrophilic centers. For this compound, the amine nitrogen is expected to be the primary nucleophilic site. The double bond of the allyl group also represents a site of potential reactivity towards electrophiles.
In reactions where multiple products can be formed, computational chemistry can predict the regioselectivity and stereoselectivity. For instance, in the addition of an electrophile to the allyl group, calculations can determine whether the reaction will occur at the terminal or internal carbon of the double bond. Similarly, for reactions involving the chiral center at C3 of the oxetane, the preferred stereochemical outcome can be predicted by comparing the energies of the different transition states.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound behaves in a solution and how it interacts with other molecules. The oxetane oxygen and the amine group are both capable of forming hydrogen bonds, which will be a dominant feature of its intermolecular interactions, particularly in protic solvents.
Advanced Analytical Methodologies for Characterization and Reaction Monitoring
Spectroscopic Techniques for Structural Confirmation and Purity Assessment
Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of 1-(Oxetan-3-yl)prop-2-en-1-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Proton NMR is crucial for identifying the different hydrogen environments within the molecule. For this compound, characteristic signals would be expected for the protons on the oxetane (B1205548) ring, the allylic group, and the amine group. The oxetane protons typically appear as multiplets in the range of δ 4.5-5.0 ppm. The vinyl protons of the prop-2-en-1-yl group would likely produce signals between δ 5.0 and 6.0 ppm, and the allylic protons adjacent to the amine would be expected around δ 3.0-3.5 ppm. The amine protons (NH₂) would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton. The carbon atoms of the oxetane ring would be anticipated to resonate at approximately δ 70-80 ppm for the carbons bonded to oxygen and at a lower field for the other ring carbon. The sp² carbons of the alkene would appear in the δ 115-140 ppm region, while the sp³ carbons of the propyl group and the carbon attached to the nitrogen would be found at higher fields.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present. Key vibrational frequencies for this compound would include:
N-H stretching of the primary amine, typically appearing as two bands in the region of 3300-3500 cm⁻¹.
C-H stretching of the alkene and alkane portions of the molecule, observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
C=C stretching of the allyl group, expected around 1640-1680 cm⁻¹.
C-O-C stretching of the oxetane ring, which would likely produce a strong absorption band in the 950-1150 cm⁻¹ region.
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₆H₁₁NO), the expected exact mass would be approximately 113.0841 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals from the parent ion, providing further structural clues. Predicted collision cross-section values can aid in structural confirmation. uni.lu
UV-Vis Spectroscopy:
While not as structurally informative as NMR or IR for this particular compound, UV-Vis spectroscopy could be used to detect the presence of the C=C double bond, which would exhibit a weak π → π* transition at shorter wavelengths, typically below 220 nm.
| Spectroscopic Data (Predicted) | |
| Technique | Expected Observations for this compound |
| ¹H NMR | Oxetane protons: ~δ 4.5-5.0 ppm; Vinyl protons: ~δ 5.0-6.0 ppm; Allylic protons: ~δ 3.0-3.5 ppm; Amine protons: Broad singlet |
| ¹³C NMR | Oxetane carbons: ~δ 70-80 ppm; Alkene carbons: ~δ 115-140 ppm |
| IR | N-H stretch: 3300-3500 cm⁻¹; C=C stretch: 1640-1680 cm⁻¹; C-O-C stretch: 950-1150 cm⁻¹ |
| Mass Spectrometry | [M+H]⁺: m/z 114.0913 |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are vital for separating this compound from reaction mixtures and for determining its purity.
Gas Chromatography (GC):
Given its likely volatility, GC could be a suitable method for the analysis of this compound. A non-polar or medium-polarity capillary column would be appropriate for separation. A flame ionization detector (FID) would provide excellent sensitivity for quantification, while coupling the GC to a mass spectrometer (GC-MS) would allow for both separation and identification of the compound and any impurities.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for the analysis of a wide range of compounds. For the amine-containing this compound, reversed-phase HPLC using a C18 column would be a common choice. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape for the amine. Detection could be achieved using a UV detector (at a low wavelength) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). Some commercial suppliers may provide HPLC or LC-MS data for similar compounds. bldpharm.com
| Chromatographic Method (Projected) | |
| Technique | Typical Conditions for Analysis |
| Gas Chromatography (GC) | Column: Non-polar or medium-polarity capillary; Detector: FID or MS |
| High-Performance Liquid Chromatography (HPLC) | Column: C18 reversed-phase; Mobile Phase: Water/Acetonitrile or Methanol with acid additive; Detector: UV or MS |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis
X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound. If this compound, or a suitable crystalline derivative, can be prepared, single-crystal X-ray diffraction would unambiguously determine its molecular structure, including bond lengths, bond angles, and conformational details of the oxetane ring and the allyl group. For chiral molecules, this technique can also establish the absolute configuration. The packing of molecules in the crystal lattice, governed by intermolecular interactions such as hydrogen bonding involving the amine group, would also be revealed. While no specific crystal structure data for the title compound is publicly available, analysis of related structures provides insight into the expected interactions. researchgate.net
In situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies
The synthesis of this compound likely involves multiple steps. nih.gov In situ spectroscopic techniques are powerful tools for monitoring the progress of these reactions in real-time, providing valuable kinetic and mechanistic information.
In situ NMR and IR: Probes that can be inserted directly into the reaction vessel allow for the continuous acquisition of NMR or IR spectra. This enables the tracking of the disappearance of starting materials and the appearance of intermediates and the final product without the need for sampling and quenching. For instance, the characteristic IR bands of reactants and products can be monitored to determine reaction completion.
Reaction Calorimetry: This technique measures the heat flow of a reaction as a function of time, providing kinetic information and insights into the reaction's thermodynamics.
By employing these in situ methods, reaction conditions can be optimized to improve yield, selectivity, and safety.
Future Research Directions and Unexplored Avenues in 1 Oxetan 3 Yl Prop 2 En 1 Amine Chemistry
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 1-(Oxetan-3-yl)prop-2-en-1-amine and its derivatives will likely prioritize green and sustainable methodologies. Current approaches to similar structures often rely on multi-step sequences that may not be atom-economical or environmentally benign.
Future research should focus on:
Biocatalytic and Chemoenzymatic Strategies: Employing enzymes, such as transaminases or lipases, could offer highly selective and environmentally friendly routes to chiral 3-aminooxetanes, which are key precursors. Subsequent allylation could then be achieved using greener methods.
Transition-Metal-Catalyzed Allylic Amination: Developing catalytic systems that directly couple oxetan-3-amine with allyl alcohol or its derivatives would be a significant advancement. organic-chemistry.org Molybdenum- and palladium-based catalysts have shown promise in the sustainable synthesis of allylic amines and could be adapted for this purpose. acs.orgacs.org A key challenge will be to achieve high regioselectivity and avoid catalyst deactivation by the amine functionality.
Photochemical Methods: Visible-light-mediated reactions offer a powerful tool for forging C-N bonds under mild conditions. nih.gov Investigating photocatalytic approaches for the direct allylation of 3-aminooxetane could lead to highly efficient and sustainable synthetic protocols.
Flow Chemistry: Continuous flow processes can offer enhanced safety, scalability, and control over reaction parameters. Developing a flow-based synthesis of this compound would be a significant step towards its large-scale production for various applications.
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Biocatalysis | High enantioselectivity, mild conditions, renewable resources | Enzyme discovery and engineering, substrate scope |
| Transition-Metal Catalysis | High efficiency, atom economy | Catalyst design for specific substrate, regioselectivity control |
| Photochemistry | Mild conditions, use of renewable energy | Development of suitable photosensitizers, reaction optimization |
| Flow Chemistry | Scalability, safety, precise control | Reactor design, optimization of reaction parameters |
Exploitation of Unconventional Reactivity Modes
The juxtaposition of a strained oxetane (B1205548) ring and a versatile allylic amine in a single molecule opens the door to a host of unconventional and tandem reactions that are yet to be explored.
Tandem Ring-Opening/Cyclization Reactions: The Lewis or Brønsted acid-catalyzed ring-opening of the oxetane can generate a reactive carbocation or a 1,3-diol derivative. researchgate.net This intermediate could be trapped intramolecularly by the allylic amine or a derivative, leading to the formation of novel heterocyclic scaffolds. Investigations into such cascade reactions could yield complex molecular architectures in a single step. nih.gov
[3+2] Annulations: 3-Aminooxetanes have been shown to act as 1,3-amphoteric species in [3+2] annulation reactions with various polarized π-systems. rsc.orgnih.gov The allylic group in this compound could either participate in or direct these annulations, leading to the synthesis of unique spirocyclic or fused ring systems.
Transition-Metal-Catalyzed Transformations of the Allylic Moiety: The allyl group is a versatile handle for a wide range of transition-metal-catalyzed reactions, including cross-coupling, hydrofunctionalization, and metathesis. nih.gov Exploring these reactions in the context of the oxetane-containing substrate could provide access to a diverse library of functionalized molecules with potential applications in materials science and medicinal chemistry.
Integration into Mechanically Interlocked Molecular Architectures
Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, have garnered significant interest for their potential applications in molecular machinery and smart materials. nobelprize.orgnih.gov The unique structural features of this compound make it an intriguing candidate for incorporation into such architectures.
Rotaxane Synthesis: The amine functionality can be protonated to form an ammonium (B1175870) recognition site for crown ethers, a common strategy in the template-directed synthesis of sciforum.netrotaxanes. nih.gov The allyl group can then be used as a reactive handle for "stoppering" the axle, thus forming the mechanically interlocked structure.
Switchable Molecular Shuttles: The pH-dependent protonation of the amine and the potential for the oxetane oxygen to act as a hydrogen bond acceptor could be exploited to control the position of the macrocycle in a molecular shuttle. This could lead to the development of novel molecular switches and sensors.
Advanced Applications in Complex Chemical System Assembly
The bifunctional nature of this compound makes it a valuable building block for the assembly of complex chemical systems, including polymers and supramolecular structures.
Polymer Chemistry: The oxetane ring can undergo ring-opening polymerization under cationic or anionic conditions to form polyethers. rsc.orgrsc.org The pendant allylic amine groups along the polymer backbone would then be available for post-polymerization modification, allowing for the creation of functional materials with tailored properties. This could be particularly useful in the development of drug delivery systems, hydrogels, and coatings. Oxetane-functionalized conjugated polymers have already shown promise in optoelectronic devices. acs.org
Supramolecular Assembly: The hydrogen bonding capabilities of the amine and the oxetane oxygen, coupled with the potential for π-stacking interactions of the allyl group, can be utilized to direct the self-assembly of complex supramolecular structures in solution and in the solid state.
Synergistic Approaches Combining Experimental and Computational Chemistry
A deep understanding of the structure, reactivity, and properties of this compound is crucial for unlocking its full potential. A synergistic approach that combines experimental investigations with computational modeling will be instrumental in this endeavor.
Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to predict the most likely sites of reactivity, elucidate reaction mechanisms, and rationalize stereochemical outcomes. nih.govrsc.org This can guide the design of new reactions and catalysts, saving significant experimental effort. Computational studies have already been used to understand the reactivity of oxetanes and the mechanisms of allylic amination. acs.orgnih.gov
Conformational Analysis: The conformational preferences of the molecule, which are influenced by the interplay of the oxetane ring pucker and the orientation of the allylic amine side chain, can be predicted using computational methods. This information is critical for understanding its interactions with biological targets or its role in directing supramolecular assembly.
Interpreting Spectroscopic Data: Computational chemistry can aid in the assignment of complex NMR and IR spectra, providing a more detailed picture of the molecule's structure and dynamics.
| Computational Method | Application to this compound | Expected Insights |
| Density Functional Theory (DFT) | Reaction mechanism studies, transition state analysis | Understanding reactivity, predicting product distribution, catalyst design |
| Molecular Dynamics (MD) | Conformational sampling, solvent effects | Predicting dominant conformations, understanding dynamic behavior |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling interactions with enzymes or receptors | Elucidating binding modes, guiding drug design |
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound as a versatile building block for the creation of novel molecules, materials, and functional systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
